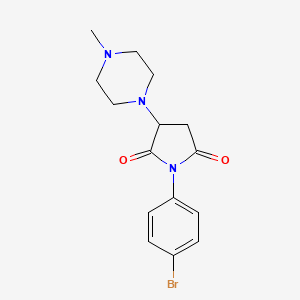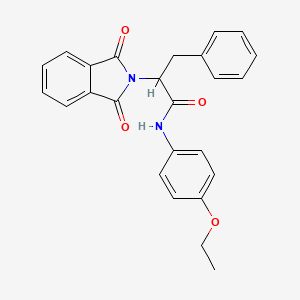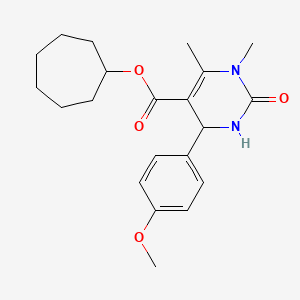![molecular formula C23H27N3O3 B5143664 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MEOP or MEOP-BPO, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of MEOP-BPO involves its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been found to bind to the ATP-binding site of certain enzymes, which can lead to the inhibition of their activity. MEOP-BPO has also been found to bind to certain receptors in the body, which can modulate the activity of certain neurotransmitters and signaling pathways.
Biochemical and Physiological Effects
MEOP-BPO has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. This compound has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. MEOP-BPO has also been found to modulate the activity of certain neurotransmitters in the brain, which can have a range of physiological effects.
实验室实验的优点和局限性
One of the main advantages of using MEOP-BPO in lab experiments is its ability to selectively bind to and modulate the activity of certain proteins and enzymes. This compound can be used to study the effects of specific enzymes and signaling pathways on various biological processes. However, one of the limitations of using MEOP-BPO is its complex synthesis process, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of MEOP-BPO. One potential area of research is the development of new analogs of this compound that have improved binding affinity and selectivity for specific enzymes and receptors. Another area of research is the study of the physiological effects of MEOP-BPO in vivo, as most of the current research has been conducted in vitro. Finally, MEOP-BPO could be studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
合成方法
The synthesis of MEOP-BPO involves several steps, including the reaction of 2-(2-phenylethyl)phenol with phosgene to form 2-(2-phenylethyl)phenyl chloroformate. This intermediate is then reacted with 4-(2-methoxyethyl)piperazine and sodium hydride to form MEOP-BPO. The synthesis of this compound is complex and requires specialized equipment and expertise.
科学研究应用
MEOP-BPO has been used extensively in scientific research due to its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth and proliferation of cancer cells in vitro. MEOP-BPO has also been studied for its potential use in the treatment of neurological disorders, as it has been found to modulate the activity of certain neurotransmitters in the brain.
属性
IUPAC Name |
[4-(2-methoxyethyl)piperazin-1-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-16-15-25-11-13-26(14-12-25)23(27)19-8-9-21-20(17-19)24-22(29-21)10-7-18-5-3-2-4-6-18/h2-6,8-9,17H,7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICHUGRISGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)


![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)